1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride

Description

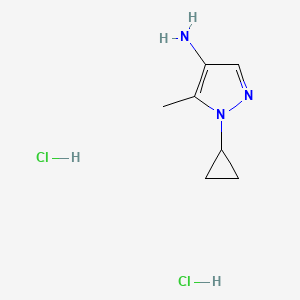

1-Cyclopropyl-5-methylpyrazol-4-amine dihydrochloride is a pyrazole derivative modified with a cyclopropyl group at position 1 and a methyl group at position 3. The dihydrochloride salt form enhances aqueous solubility, particularly under acidic conditions, due to the presence of two hydrochloric acid molecules bound to the amine group. This compound is structurally distinct from simpler pyrazole amines due to the cyclopropyl substituent, which introduces steric and electronic effects that may influence its chemical reactivity, stability, and biological activity .

Properties

IUPAC Name |

1-cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-9-10(5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTVWMQAYZBQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by amination and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Scientific Research Applications

1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are of interest in various chemical research areas.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

1-Methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1063734-49-5)

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1431968-01-2)

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS: CBR01345)

(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride (CAS: 918305-74-5)

Structural and Functional Differences :

- Cyclopropyl vs. This could enhance bioavailability in pharmaceutical applications .

- Halogenated Substituents: Compound 2 features a difluoromethyl group, which increases electronegativity and may improve binding affinity in enzyme-targeted therapies. However, the dihydrochloride form of the target compound offers superior solubility over mono-hydrochloride salts like Compound 2 .

- Brominated Analogues :

Compound 4 contains a bromopyridinyl group, adding aromaticity and polarizability. While this enhances interaction with hydrophobic pockets in proteins, the target compound’s pyrazole core provides a smaller, more rigid scaffold for selective interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility (pH ≤ 4) | Key Substituents |

|---|---|---|---|---|

| 1-Cyclopropyl-5-methylpyrazol-4-amine dihydrochloride | C₇H₁₂Cl₂N₃ | 241.10 | High | Cyclopropyl, Methyl |

| 1-Methyl-1H-pyrazol-4-amine dihydrochloride | C₄H₈Cl₂N₃ | 181.04 | Moderate-High | Methyl |

| 1-(Difluoromethyl)-5-methylpyrazol-4-amine hydrochloride | C₅H₈ClF₂N₃ | 207.59 | Moderate | Difluoromethyl, Methyl |

| 1-Ethyl-3,5-dimethylpyrazol-4-amine hydrochloride | C₇H₁₄ClN₃ | 175.66 | Low-Moderate | Ethyl, Methyl |

Notes:

- The dihydrochloride form consistently improves solubility compared to mono-hydrochloride salts (e.g., Compound 2 vs. Target) due to increased ionic character .

Stability and Regulatory Considerations

- Hygroscopicity :

Dihydrochloride salts (e.g., Target, Compound 1) are often hygroscopic, requiring controlled storage conditions. Capmatinib dihydrochloride () demonstrates similar stability challenges . - Regulatory Status: Mono-hydrochloride salts (e.g., Compound 3) face fewer regulatory hurdles in some jurisdictions, whereas dihydrochlorides require detailed polymorphism and solubility profiling during drug approval .

Biological Activity

1-Cyclopropyl-5-methylpyrazol-4-amine;dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article synthesizes available research findings, highlighting its mechanisms of action, pharmacological properties, and comparisons with related compounds.

Chemical Overview

- Molecular Formula : C7H11N3·2ClH

- Molecular Weight : 210.11 g/mol

- IUPAC Name : this compound

The compound is synthesized primarily through the cyclization of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by amination and treatment with hydrochloric acid to yield the dihydrochloride salt .

This compound exhibits its biological activity through interaction with various molecular targets. It functions as an enzyme inhibitor or receptor modulator, influencing biochemical pathways critical for cellular function. The specific binding affinity and inhibitory mechanisms remain subjects of ongoing research .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, demonstrate promising anticancer activity. A study highlighted that pyrazole derivatives could inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are pivotal in tumor growth and proliferation . In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .

Anti-inflammatory and Antibacterial Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which play significant roles in inflammatory responses . Additionally, certain studies suggest moderate antibacterial activity against specific bacterial strains, although further research is needed to confirm these effects .

Case Study 1: Anticancer Activity

In a recent study, the efficacy of this compound was tested against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cell lines. The results indicated a significant inhibition of cell proliferation with an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Synergistic Effects with Doxorubicin

Another investigation focused on the synergistic effects of this compound when combined with doxorubicin in treating Claudin-low breast cancer cells. The combination exhibited enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for developing combination therapies utilizing this pyrazole derivative .

Comparative Analysis with Similar Compounds

| Compound Name | Key Activity | Molecular Differences |

|---|---|---|

| 1-Cyclopropyl-3-methylpyrazol-4-amine | Moderate anticancer activity | Different substitution pattern |

| 5-Cyclopropyl-1-methylpyrazol-4-amine | Anti-inflammatory properties | Variation in chemical reactivity |

| 1-Cyclopropyl-5-ethylpyrazol-4-amine | Lower biological efficacy | Ethyl group affects interactions |

This table illustrates how variations in molecular structure can lead to differences in biological activity among pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclopropyl-5-methylpyrazol-4-amine dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like ethyl acetoacetate and cyclopropyl hydrazines. Key steps include cyclization (e.g., with phosphorous oxychloride), acylation, and salt formation with HCl. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride can be generated through oxidation and acylation . Characterization involves NMR (to confirm cyclopropane integration and pyrazole ring substitution), IR (to track carbonyl intermediates), and mass spectrometry (to verify molecular weight). X-ray diffraction may resolve ambiguities in regiochemistry .

Q. How does the dihydrochloride salt form influence the compound’s stability and solubility compared to the free base?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to increased polarity and ionic interactions, critical for in vitro assays. Stability studies should compare degradation under varying pH (e.g., 1–13) and temperature (25–60°C) using HPLC to monitor decomposition. Dihydrochloride salts (2:1 HCl ratio) often exhibit superior hygroscopic stability over monohydrochlorides, as seen in analogs like rimcazole dihydrochloride .

Q. What analytical techniques are essential for purity assessment of this compound?

- Methodological Answer :

- HPLC/UV-Vis : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water).

- Elemental Analysis : Confirm Cl⁻ content (theoretical ~21% for dihydrochloride).

- Karl Fischer Titration : Measure residual moisture, which impacts hygroscopicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts (e.g., over-reduction of cyclopropane) .

- Solvent Optimization : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions during acylation .

- Reaction Monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound effects. For example, octenidine dihydrochloride’s anti-pseudomonal efficacy varied with wound model complexity; in vitro assays alone underestimated in vivo activity .

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed discrepancies .

Q. What strategies validate structure-activity relationships (SAR) for pyrazole-dihydrochloride derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with tert-butyl) and assess changes in antimicrobial or receptor-binding activity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like σ receptors or LSD1, as seen in rimcazole and bomedemstat dihydrochloride .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer via oral gavage or IV (dose range: 10–100 mg/kg) and collect plasma for LC-MS/MS analysis. Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) for toxicity .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify accumulation in target organs .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Solubility Screening : Use a standardized shake-flask method with DMSO, DMF, and acetonitrile at 25°C. Compare results with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify structural outliers .

- Counterion Effects : Test alternative salts (e.g., sulfate) to determine if solubility issues are HCl-specific .

Q. Why do some studies report high antimicrobial activity while others show no efficacy?

- Methodological Answer :

- Strain Variability : Re-test against ATCC reference strains (e.g., P. aeruginosa PAO1) and clinical isolates. Octenidine dihydrochloride’s efficacy against P. aeruginosa depended on biofilm penetration, which varies with strain .

- Synergy Studies : Evaluate combinatorial effects with adjuvants (e.g., EDTA) to overcome resistance mechanisms .

Tables

Table 1 : Key Synthetic Intermediates and Characterization

Table 2 : Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.